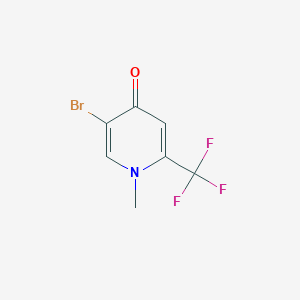

5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one

説明

5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It’s worth noting that the compound is a substrate used in a palladium-catalyzed α-arylation of a refomatsky reagent . This suggests that it may participate in carbon-carbon bond-forming reactions, which are crucial in many biological processes.

Biochemical Pathways

The compound’s involvement in carbon-carbon bond-forming reactions suggests that it may influence various biochemical pathways, particularly those involving the synthesis of complex organic molecules .

Result of Action

Given its potential role in carbon-carbon bond-forming reactions, it may influence the synthesis of various organic compounds within cells

Action Environment

The action of BS-31673 may be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For instance, the compound’s reactivity in palladium-catalyzed reactions suggests that it may be sensitive to changes in the chemical environment

生化学分析

Cellular Effects

The effects of 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered phosphorylation states of proteins, thereby affecting various cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions but can degrade when exposed to excessive heat or strong oxidizing agents. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression beneficially. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its biological activity and therapeutic potential. For example, its accumulation in the liver can enhance its effects on hepatic enzymes and metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution helps elucidate its precise mechanisms of action and potential therapeutic applications .

生物活性

5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one is a compound of interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group. The trifluoromethyl group significantly impacts the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and the detoxification of xenobiotics. This inhibition can lead to altered metabolism of co-administered drugs, potentially enhancing their efficacy or toxicity.

- Cell Signaling Modulation : It influences signaling pathways related to oxidative stress and apoptosis, thereby affecting cell survival and proliferation . The modulation of these pathways suggests potential applications in cancer therapy.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. In vitro assays reveal significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | |

| Jurkat (T-cell leukemia) | <5 | |

| HT29 (colon cancer) | <15 |

These results indicate that the compound exhibits potent activity against multiple cancer types, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against specific bacterial strains, particularly those resistant to conventional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Chlamydia spp. | 64 | |

| Staphylococcus aureus | 32 |

These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents.

Study on Anticancer Activity

A notable study evaluated the anticancer effects of this compound on various cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The study concluded that this compound could serve as an effective agent in cancer therapy due to its ability to selectively target cancerous cells while sparing normal cells .

Study on Antimicrobial Effects

In another study focusing on antimicrobial efficacy, this compound was tested against Chlamydia spp. The results demonstrated that it was more effective than traditional antibiotics like spectinomycin at comparable concentrations, suggesting its viability as a treatment option for infections caused by this pathogen .

科学的研究の応用

Medicinal Chemistry

Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals. It has been investigated for its potential to inhibit transient receptor potential A1 (TRPA1) ion channels, which are linked to pain perception and inflammatory responses. Inhibiting TRPA1 could lead to new treatments for pain and respiratory diseases .

Antimicrobial and Anticancer Properties

Research indicates that 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one exhibits antimicrobial activity against various pathogens and shows promise in anticancer applications by inducing apoptosis in cancer cells through specific molecular pathways. Its trifluoromethyl group enhances metabolic stability, making it a valuable candidate for drug design .

Agrochemical Applications

The compound is also explored in the development of agrochemicals. Its effectiveness against pests while maintaining low toxicity to non-target organisms makes it suitable for agricultural use. The trifluoromethyl group contributes to its efficacy by enhancing the compound's lipophilicity and binding affinity to biological targets .

Synthesis of Complex Organic Molecules

As a building block in organic synthesis, this compound facilitates the preparation of more complex structures. It can undergo various substitution reactions, allowing for the introduction of different functional groups . This versatility is crucial in developing new materials and compounds with tailored properties.

Material Science

In material science, this compound's unique properties make it suitable for creating novel materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

- Agrochemical Efficacy : A study demonstrated its effectiveness as an insecticide against specific pest species while exhibiting minimal impact on beneficial insects, indicating its potential for sustainable agricultural practices.

- Anticancer Activity : Research showed that the compound could inhibit the proliferation of certain cancer cell lines by triggering apoptotic pathways, suggesting further investigation into its mechanism of action is warranted.

特性

IUPAC Name |

5-bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-12-3-4(8)5(13)2-6(12)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLAYDYHJFEXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。